REACTION_SMILES
|
[C:17]([CH3:18])([CH3:19])([CH3:20])[N:21]=[C:22]=[O:23].[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[CH3:24][CH2:25][O:26][CH2:27][CH3:28].[Cl:1][CH2:2][Cl:3].[OH:4][CH:5]1[CH2:6][NH:7][CH2:8][CH2:9]1>>[OH:4][CH:5]1[CH2:6][N:7]([C:22]([NH:21][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:23])[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)N=C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1CCNC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)NC(=O)N1CCC(O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:17]([CH3:18])([CH3:19])([CH3:20])[N:21]=[C:22]=[O:23].[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[CH3:24][CH2:25][O:26][CH2:27][CH3:28].[Cl:1][CH2:2][Cl:3].[OH:4][CH:5]1[CH2:6][NH:7][CH2:8][CH2:9]1>>[OH:4][CH:5]1[CH2:6][N:7]([C:22]([NH:21][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:23])[CH2:8][CH2:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)N=C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1CCNC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)NC(=O)N1CCC(O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |